molecular formula C17H18ClNO3S B3385102 Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 610274-65-2

Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B3385102
CAS No.: 610274-65-2
M. Wt: 351.8 g/mol
InChI Key: YFLCFHFGCPFWHO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene-based derivative featuring a chloroacetamido group at position 2, a methyl group at position 5, and a 4-methylphenyl substituent at position 4 of the thiophene ring. The ethyl ester at position 3 enhances its solubility in organic solvents, making it suitable for synthetic and pharmaceutical applications. This compound belongs to a broader class of Gewald reaction-derived thiophenes, which are known for their versatility in drug discovery and materials science .

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-4-22-17(21)15-14(12-7-5-10(2)6-8-12)11(3)23-16(15)19-13(20)9-18/h5-8H,4,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLCFHFGCPFWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801131913
Record name Ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610274-65-2
Record name Ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610274-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of Functional Groups: The methyl and 4-methylphenyl groups are introduced through alkylation reactions.

    Formation of the Ester Group: The ester group is typically introduced through esterification of the carboxylic acid derivative of the thiophene ring.

    Introduction of the Chloroacetamido Group: This step involves the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base to form the chloroacetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene ring and other functional groups can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiophene ring and other functional groups.

    Hydrolysis: The major product is the carboxylic acid derivative of the thiophene ring.

Scientific Research Applications

Anticancer Research

Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has been explored for its potential anticancer properties. Studies have indicated that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thiophene ring could enhance the compound's efficacy against breast cancer cells, suggesting a promising avenue for drug development .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research indicates that thiophene derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics. A specific study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Pesticide Development

In agricultural science, this compound is being investigated for its use in pesticide formulations. The structural characteristics of thiophenes contribute to their effectiveness as herbicides and insecticides. Preliminary studies have suggested that this compound may possess herbicidal properties, making it a candidate for further research in crop protection .

Polymer Synthesis

The compound's unique chemical structure allows it to be utilized in polymer synthesis. Thiophene derivatives are known for their electrical conductivity and stability, making them suitable for applications in organic electronics. Research has indicated that incorporating this compound into polymer matrices can enhance their conductivity and mechanical properties .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer, AntimicrobialCytotoxic effects against cancer cells; significant antibacterial activity
Agricultural SciencePesticidesPotential herbicidal properties
Material SciencePolymer synthesisEnhanced conductivity in polymer matrices

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of various thiophene derivatives, including this compound. The results indicated a dose-dependent response in inhibiting cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of new compounds, this compound was tested against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring and other functional groups may also contribute to its overall biological activity by interacting with various molecular pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights critical differences in substituent patterns among analogues:

Compound Name (CAS or Reference) R4 Substituent R5 Substituent Ester Group Key Structural Features
Target Compound 4-(4-methylphenyl) Methyl Ethyl Aromatic substituent enhances rigidity
Ethyl 2-(2-chloro...5-(methylcarbamoyl) Methyl Methylcarbamoyl Ethyl Carbamoyl group introduces H-bonding potential
Ethyl 2-(2-chloro...4-(2-methylbutyl) 2-methylbutyl Methyl Ethyl Aliphatic chain increases lipophilicity
Methyl 2-(2-chloro...4-ethyl-5-methyl Ethyl Methyl Methyl Smaller ester group reduces steric hindrance

Key Observations :

  • Aromatic vs.
  • Functional Group at R5 : The methyl group at R5 in the target compound simplifies steric interactions compared to methylcarbamoyl in , which could enhance metabolic stability.
  • Ester Group: Ethyl esters (target compound, ) generally offer better solubility in non-polar solvents than methyl esters , though methyl esters may improve reactivity in certain coupling reactions.

Data Tables

Table 1: Substituent Comparison of Thiophene Analogues

Compound R4 R5 Ester CAS/Reference
Target Compound 4-(4-methylphenyl) Methyl Ethyl N/A
Ethyl 2-(2-chloro...methylcarbamoyl Methyl Methylcarbamoyl Ethyl 565207-41-2
Ethyl 2-(2-chloro...2-methylbutyl 2-methylbutyl Methyl Ethyl 10-F643537
Methyl 2-(2-chloro...4-ethyl-5-methyl Ethyl Methyl Methyl 544428-38-8

Biological Activity

Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C17H18ClNO3S
  • Molecular Weight : 351.8 g/mol
  • CAS Number : 610274-65-2
  • Structure : The compound features a thiophene ring, which is known for its role in various biological activities, including antioxidant properties.

Biological Activity Overview

This compound exhibits several biological activities that are of interest in medicinal chemistry:

  • Antioxidant Activity : Compounds with thiophene structures often demonstrate significant antioxidant properties. Preliminary studies suggest that this compound may inhibit oxidative stress markers, which are implicated in various diseases, including cancer and neurodegenerative disorders .
  • Anticancer Potential : Research indicates that derivatives of thiophene compounds can exhibit cytotoxic effects against various cancer cell lines. This compound may possess similar properties, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been suggested that compounds with similar structures can inhibit sirtuins and PARP enzymes, which play roles in cancer progression and DNA repair mechanisms .

Study 1: Antioxidant Activity Assessment

A study conducted on a series of thiophene derivatives, including this compound, evaluated their ability to scavenge free radicals. The results indicated that this compound showed a significant reduction in reactive oxygen species (ROS) levels compared to control groups, suggesting strong antioxidant potential .

Study 2: Anticancer Efficacy

In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Study 3: Enzyme Inhibition Profile

Research investigating the enzyme inhibition profile revealed that the compound could inhibit PARP activity significantly, with IC50 values comparable to known inhibitors. This suggests potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in ROS levels ,
AnticancerInduction of apoptosis in cancer cells ,
Enzyme InhibitionInhibition of PARP activity ,

Q & A

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Fukui indices identify electrophilic sites (e.g., the chloroacetamido carbon). Solvent effects (e.g., THF vs. DMF) are simulated using the Polarizable Continuum Model (PCM) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the chloroacetamido group.
  • Crystallography : Use SHELXL’s TWIN and BASF commands for twinned crystals or high mosaicity .
  • Safety : Monitor airborne exposure with real-time gas detectors (e.g., PID for volatile organics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

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